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Compound of Interest

Compound Name: CBP/p300-IN-1

Cat. No.: B12376315

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBP/p300-IN-1 with other key epigenetic
modulators, including other CBP/p300 inhibitors, Bromodomain and Extra-Terminal (BET)
inhibitors, and Histone Deacetylase (HDAC) inhibitors. The information is curated to assist
researchers in making informed decisions for their drug discovery and development projects.

Introduction to CBP/p300 and Epigenetic Modulation

The paralogous proteins, CREB-binding protein (CBP) and p300, are crucial transcriptional co-
activators that play a central role in regulating gene expression. They function as histone
acetyltransferases (HATS), catalyzing the acetylation of histone tails, which generally leads to a
more open chromatin structure and transcriptional activation.[1] Dysregulation of CBP/p300
activity is implicated in a variety of diseases, most notably cancer, making them attractive
therapeutic targets.[2]

Epigenetic modulators that target CBP/p300 can be broadly categorized based on their

mechanism of action, primarily targeting either the histone acetyltransferase (HAT) domain or
the bromodomain. Bromodomains are "reader" modules that recognize and bind to acetylated
lysine residues on histones and other proteins, tethering the CBP/p300 complex to chromatin.

This guide will compare CBPIp300-IN-1, a CBP/EP300 bromodomain inhibitor, with other
inhibitors targeting the CBP/p300 axis, as well as with inhibitors of other major classes of
epigenetic regulators like BET proteins and HDACSs.
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Data Presentation: Quantitative Comparison of
Epigenetic Modulators

The following tables summarize the biochemical and cellular potency of CBP/p300-IN-1 and a
selection of other epigenetic modulators. It is important to note that the data is compiled from
various sources, and direct head-to-head comparisons under identical experimental conditions
are limited.

A Note on CBP/p300-IN-1 Data: Publicly available quantitative data for CBP/p300-IN-1 is
limited. The data presented below is for closely related compounds from the same chemical
series or for compounds with a similar mechanism of action to provide a useful comparison.
Specifically, data for CBP/p300-IN-12, a potent and selective covalent inhibitor of p300/CBP, is
included.[3]

Table 1: Biochemical Potency of CBP/p300 Inhibitors

Inhibitor Target Domain  IC50 (CBP, nM) :f:;;) (p300, Reference(s)
CBP/p300-IN-12 HAT - 166 [3]

A-485 HAT 2.6 9.8 [4]

C646 HAT - 400 (Ki) [5]

GNE-049 Bromodomain 1.1 - [6]
SGC-CBP30 Bromodomain 21 38 [5]

PF-CBP1 Bromodomain 125 363

Table 2: Cellular Potency of CBP/p300 Inhibitors

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.medchemexpress.com/cbp-p300-in-12.html
https://www.medchemexpress.com/cbp-p300-in-12.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://www.selleckchem.com/subunits/p300/CBP_Histone-Acetyltransferase_selpan.html
https://www.medchemexpress.com/Targets/Histone%20Acetyltransferase/cbp-p300/inhibitor.html
https://www.selleckchem.com/subunits/p300/CBP_Histone-Acetyltransferase_selpan.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

ns

Inhibitor Cell Line Assay EC50 / GI50 Reference(s)
H3K27Ac
CBP/p300-IN-12  PC-3 o 37 nM [3]
Inhibition
LNCaP-FGC Antiproliferative 87 nM [3]
DU-145 Antiproliferative 1.37 uM [3]
H3K27Ac
A-485 PC-3 o 103 nM [2]
Inhibition
H3K27Ac
P300/CBP-IN-5 PC-3 o 4.6 nM [7]
Inhibition
LNCaP-FGC Antiproliferative 14.8 nM [7]
Table 3: Biochemical and Cellular Potency of BET Inhibitors
IC50
o . Reference(s
Inhibitor Target (BRDA4(1), Cell Line GI50 (nM)
)
nM)
BET
JQ1 Bromodomai 77 NMC -
ns
BET
OTX015 _ _
] ) Bromodomai 92 Various 10-19 (EC50) [8]
(Birabresib)

Table 4: Biochemical and Cellular Potency of HDAC Inhibitors
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IC50
o Target . Reference(s
Inhibitor (HDAC1, Cell Line GI50 (pM)
Class
nM)
SAHA
Pan-HDAC 33 HelLa ~1
(Vorinostat)
Romidepsin Biliary Tract
Class | HDAC 36 0.003-0.015 [9]
(FK228) Cancer

Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway

CBP and p300 are key integrators of multiple signaling pathways that are crucial for cellular
processes such as proliferation, differentiation, and apoptosis. They are recruited by a
multitude of transcription factors to regulate gene expression. Inhibition of CBP/p300 can
therefore have profound effects on these pathways.
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Caption: Overview of CBP/p300 signaling and points of intervention by epigenetic modulators.

Experimental Workflow for Inhibitor Characterization

The characterization of epigenetic modulators typically involves a series of in vitro and cellular

assays to determine their potency, selectivity, and mechanism of action.
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Caption: A typical experimental workflow for the preclinical evaluation of epigenetic inhibitors.
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental
data. Below are protocols for key experiments cited in the evaluation of epigenetic modulators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of culture medium. Allow cells to adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of the test compound (e.g.,
CBPI/p300-IN-1, JQ1, SAHA) for 72 hours. Include a vehicle control (e.g., DMSO).

e MTT Addition: Add 10 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 100 uL of DMSO to each
well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation)
using non-linear regression analysis.

Western Blot for Histone Acetylation

This method is used to detect changes in the levels of specific histone modifications following
inhibitor treatment.

o Cell Lysis: Treat cells with the inhibitor for the desired time, then harvest and lyse the cells in
RIPA buffer supplemented with protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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o SDS-PAGE: Denature 20-30 pg of protein per sample by boiling in Laemmli sample buffer
and separate the proteins on a 15% SDS-polyacrylamide gel.

» Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline
with 0.1% Tween 20) for 1 hour at room temperature.

o Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the
histone modification of interest (e.g., anti-acetyl-Histone H3 Lys27) overnight at 4°C. Also,
probe a separate membrane or the same stripped membrane with an antibody for total
Histone H3 as a loading control.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total
histone signal.

Chromatin Immunoprecipitation (ChiP) Assay

ChIP is used to determine the genomic locations where a specific protein, such as a
transcription factor or a modified histone, is bound.

e Cross-linking: Treat cells with the inhibitor. Cross-link protein-DNA complexes by adding
formaldehyde to a final concentration of 1% and incubating for 10 minutes at room
temperature. Quench the reaction with glycine.

¢ Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of
200-1000 bp using sonication.

e Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin
overnight at 4°C with an antibody specific for the protein of interest (e.g., H3K27Ac, BRD4).
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e Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA
complexes.

e Washing: Wash the beads to remove non-specifically bound chromatin.

o Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse
the formaldehyde cross-links by heating at 65°C.

o DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based
method.

e Analysis: Analyze the purified DNA by gPCR to quantify the enrichment of specific genomic
regions or by high-throughput sequencing (ChiP-seq) for genome-wide analysis.

Comparison and Conclusion

e CBP/p300 Inhibitors (e.g., CBP/p300-IN-1/-12, A-485, C646): These inhibitors directly target
the HAT or bromodomain activity of CBP/p300. HAT inhibitors block the "writer" function,
preventing the addition of acetyl marks, while bromodomain inhibitors block the "reader"
function, preventing the recruitment of the acetyltransferase to chromatin. The choice
between a HAT and a bromodomain inhibitor may depend on the specific biological context
and the desired downstream effects. For instance, CBP/p300-IN-12, a covalent HAT
inhibitor, shows potent cellular activity in inhibiting H3K27 acetylation and proliferation in
specific cancer cell lines.[3]

e BET Inhibitors (e.g., JQ1, OTX015): These compounds target the bromodomains of the BET
family of proteins (BRD2, BRD3, BRD4, and BRDT). By displacing BET proteins from
chromatin, they primarily affect the transcription of genes regulated by super-enhancers,
including key oncogenes like MYC. While both CBP/p300 and BET inhibitors target
bromodomains, they have distinct target profiles and downstream effects. For example, the
CBP/p300 inhibitor CCS1477 has shown efficacy in BET inhibitor-resistant prostate cancer
cells, suggesting a differentiated mechanism of action.[9]

e HDAC Inhibitors (e.g., SAHA, Romidepsin): HDAC inhibitors act as "eraser" inhibitors,
preventing the removal of acetyl groups from histones and other proteins. This leads to a
global increase in acetylation. While this can also lead to the activation of tumor suppressor
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genes, the broad effect on acetylation can result in different cellular outcomes and toxicity
profiles compared to the more targeted inhibition of "writer" or "reader” domains.

In summary, CBPIp300-IN-1 and related compounds represent a targeted approach to
epigenetic modulation by specifically inhibiting the function of the CBP/p300 co-activators. The
choice of an epigenetic modulator for a particular research or therapeutic application will
depend on the specific pathway being targeted, the desired biological outcome, and the cellular
context. This guide provides a foundational comparison to aid in this selection process. Further
head-to-head studies will be invaluable in delineating the precise advantages of each class of
epigenetic modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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